molecular formula C19H29N3O3 B7922711 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7922711
M. Wt: 347.5 g/mol
InChI Key: FKTKVKFAIIBOTO-DJNXLDHESA-N
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Description

The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetically derived compound that has garnered interest due to its unique structural features and potential applications across various scientific fields. This compound is characterized by its complex structure, which includes both amino acid and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves a multi-step process:

  • Formation of the amino acid derivative: : The starting material, an amino acid, undergoes selective protection and activation steps to form an intermediate.

  • Coupling with pyrrolidine derivative: : The amino acid intermediate is then coupled with a pyrrolidine derivative under conditions that promote amide bond formation.

  • Introduction of the carbamic acid ester: : The resultant intermediate is further reacted with benzyl chloroformate to form the final ester compound.

Industrial Production Methods

Industrial production methods of this compound often utilize automated systems and optimized conditions to increase yield and purity. Key factors include:

  • High-pressure liquid chromatography (HPLC): : Used to purify the final product.

  • Automated reactors: : Employed to maintain precise reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester can undergo various reactions:

  • Oxidation: : Reacts with oxidizing agents to form corresponding oxides.

  • Reduction: : Involves reduction to simpler amines and alcohols using reducing agents.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify specific functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) under acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in dry ether.

  • Substitution: : Halogenating agents like thionyl chloride (SOCl₂) for electrophilic substitutions.

Major Products Formed

Depending on the reactions undertaken, the major products can range from simpler amino acids to modified ester derivatives, each with potentially diverse applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor in the synthesis of more complex molecules and as a reagent in asymmetric synthesis processes.

Biology

Biologically, its derivatives can be utilized as enzyme inhibitors or as building blocks in peptide synthesis.

Medicine

In medicine, it is explored for its potential roles in developing pharmaceuticals, particularly in the synthesis of novel therapeutic agents.

Industry

Industrial applications include its use in the manufacture of high-performance materials, such as biodegradable polymers and specialized coatings.

Mechanism of Action

Effects

The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester exerts its effects involves interactions with various molecular targets:

  • Enzyme binding: : May act as an inhibitor by binding to active sites.

  • Pathway modulation: : Influences biochemical pathways by altering the activity of key enzymes.

Molecular Targets and Pathways

The compound can target enzymes involved in metabolic pathways, thereby affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

  • [1-((S)-2-Amino-3-ethyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

  • [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid phenyl ester

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity profiles, differentiating it from similar compounds in terms of potency and selectivity in its applications.

There you go! Dive deep into the intricate world of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester. Fascinating, right?

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(22)12-21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTKVKFAIIBOTO-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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